molecular formula C13H14N2O4 B13989980 5-(2-Hydroxypropyl)-5-phenylbarbituric acid CAS No. 25860-53-1

5-(2-Hydroxypropyl)-5-phenylbarbituric acid

Cat. No.: B13989980
CAS No.: 25860-53-1
M. Wt: 262.26 g/mol
InChI Key: AVAMLOLQCXVPQH-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropyl)-5-phenylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of a hydroxypropyl group to the barbituric acid core enhances its solubility and potentially modifies its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with propylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic attack of the barbituric acid anion on the epoxide ring of propylene oxide, resulting in the formation of the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of 5-(2-Oxopropyl)-5-phenylbarbituric acid.

    Reduction: Formation of 5-(2-Hydroxypropyl)-5-phenylbarbituric alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Hydroxypropyl)-5-phenylbarbituric acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect. The hydroxypropyl group may influence the compound’s binding affinity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.

    Secobarbital: Known for its short-acting sedative effects.

    Thiopental: Used as an anesthetic agent.

Uniqueness

5-(2-Hydroxypropyl)-5-phenylbarbituric acid is unique due to the presence of the hydroxypropyl group, which enhances its solubility and may modify its pharmacological profile. This structural modification can lead to differences in its onset of action, duration of effect, and potential side effects compared to other barbiturates.

Properties

CAS No.

25860-53-1

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O4/c1-8(16)7-13(9-5-3-2-4-6-9)10(17)14-12(19)15-11(13)18/h2-6,8,16H,7H2,1H3,(H2,14,15,17,18,19)

InChI Key

AVAMLOLQCXVPQH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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